molecular formula C24H18ClF2N4O7P B560353 BMS-817378 CAS No. 1174161-69-3

BMS-817378

Cat. No. B560353
Key on ui cas rn: 1174161-69-3
M. Wt: 578.85
InChI Key: KXDZWUPUSDCGDD-UHFFFAOYSA-N
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Patent
US08124768B2

Procedure details

To a solution of N-(4-(3-chloro-2-(diphenylmethyleneamino)pyridin-4-yloxy)-3-fluorophenyl)-5-(4-fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxamide (5.0 g, 7.90 mmol) in DMF (50 mL) at room temperature were added potassium carbonate (7.64 g, 55.3 mmol) and di-tert-butyl chloromethyl phosphate (9.19 g, 35.5 mmol, see: PCT WO 2005/090367). The reaction mixture was stirred at room temperature for 2 days. The mixture was then diluted with EtOAc (250 mL), washed with water (200 mL), aq 10% LiCl (3×250 mL), dried over Na2SO4, and filtered. The filtrate was concentrated to give a residue, which was dissolved in EtOH (160 mL). To this stirred solution, was added water (60 mL), followed by the slow addition of conc. HCl (40 mL). The resulting mixture was stirred at rt for 15 min, and then allowed to stand overnight. HPLC analysis indicated that the reaction was complete. The solid was collected by filtration, rinsed with 50% EtOH/H2O (5×), water, EtOH, and EtOAc. The solid was dried under vacuum to give the title compound (4.3 g, 93%) as a white solid. 1H NMR (TFA-d) δ 9.60 (s, 1H), 8.79 (s, 1 H), 7.80-7.90 (m, 2H), 7.65-7.75 (m, 2H), 7.57 (d, 1H, J=7.04 Hz), 7.45 (t, 1H, J=6.80 Hz), 7.25-7.33 (m, 2H), 6.50 (d, 1H, J=5.92 Hz), 6.39 (d, 2H, J=9.88 Hz); MS (ESI+) m/z 579 (M+H)+.
Name
N-(4-(3-chloro-2-(diphenylmethyleneamino)pyridin-4-yloxy)-3-fluorophenyl)-5-(4-fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxamide
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
7.64 g
Type
reactant
Reaction Step One
Quantity
9.19 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Three
Name
Quantity
160 mL
Type
solvent
Reaction Step Four
Name
Quantity
60 mL
Type
solvent
Reaction Step Five
Yield
93%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([N:33]=C(C2C=CC=CC=2)C2C=CC=CC=2)=[N:4][CH:5]=[CH:6][C:7]=1[O:8][C:9]1[CH:14]=[CH:13][C:12]([NH:15][C:16]([C:18]2[C:23](=[O:24])[C:22]([C:25]3[CH:30]=[CH:29][C:28]([F:31])=[CH:27][CH:26]=3)=[CH:21][NH:20][CH:19]=2)=[O:17])=[CH:11][C:10]=1[F:32].C(=O)([O-])[O-].[K+].[K+].[P:53]([O:65]CCl)([O:60]C(C)(C)C)([O:55][C:56](C)(C)C)=[O:54].Cl>CN(C=O)C.CCOC(C)=O.CCO.O>[P:53]([OH:65])([OH:60])([O:55][CH2:56][N:20]1[CH:21]=[C:22]([C:25]2[CH:30]=[CH:29][C:28]([F:31])=[CH:27][CH:26]=2)[C:23](=[O:24])[C:18]([C:16](=[O:17])[NH:15][C:12]2[CH:13]=[CH:14][C:9]([O:8][C:7]3[CH:6]=[CH:5][N:4]=[C:3]([NH2:33])[C:2]=3[Cl:1])=[C:10]([F:32])[CH:11]=2)=[CH:19]1)=[O:54] |f:1.2.3|

Inputs

Step One
Name
N-(4-(3-chloro-2-(diphenylmethyleneamino)pyridin-4-yloxy)-3-fluorophenyl)-5-(4-fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxamide
Quantity
5 g
Type
reactant
Smiles
ClC=1C(=NC=CC1OC1=C(C=C(C=C1)NC(=O)C1=CNC=C(C1=O)C1=CC=C(C=C1)F)F)N=C(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
7.64 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
9.19 g
Type
reactant
Smiles
P(=O)(OC(C)(C)C)(OC(C)(C)C)OCCl
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
40 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
250 mL
Type
solvent
Smiles
CCOC(=O)C
Step Four
Name
Quantity
160 mL
Type
solvent
Smiles
CCO
Step Five
Name
Quantity
60 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 2 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with water (200 mL), aq 10% LiCl (3×250 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
to give a residue, which
STIRRING
Type
STIRRING
Details
The resulting mixture was stirred at rt for 15 min
Duration
15 min
WAIT
Type
WAIT
Details
to stand overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
WASH
Type
WASH
Details
rinsed with 50% EtOH/H2O (5×), water, EtOH, and EtOAc
CUSTOM
Type
CUSTOM
Details
The solid was dried under vacuum

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
P(=O)(OCN1C=C(C(C(=C1)C1=CC=C(C=C1)F)=O)C(NC1=CC(=C(C=C1)OC1=C(C(=NC=C1)N)Cl)F)=O)(O)O
Measurements
Type Value Analysis
AMOUNT: MASS 4.3 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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